Methyl-4,5-epoxy-6-oxohexanoate
Description
Methyl-4,5-epoxy-6-oxohexanoate is an ester derivative featuring a six-carbon chain with an epoxy group bridging positions 4 and 5, a ketone at position 6, and a methyl ester at the terminal carboxyl group. The epoxy moiety imparts significant reactivity, making this compound a valuable intermediate in organic synthesis, particularly for ring-opening reactions and further functionalization. However, direct experimental data on its synthesis or properties are scarce in the provided evidence.
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 3-(3-formyloxiran-2-yl)propanoate |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)3-2-5-6(4-8)11-5/h4-6H,2-3H2,1H3 |
InChI Key |
GDKVKDMALAZDAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1C(O1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key features of Methyl-4,5-epoxy-6-oxohexanoate and its analogs:
Reactivity and Stability
- Epoxy Group (Target) : The strained three-membered ring in the target compound is highly reactive toward nucleophiles (e.g., water, amines) and acids/bases, enabling ring-opening to form diols or other derivatives. This contrasts with the more stable ketone and ester groups in Compound (2), which undergo reductions or hydrolyses .
- Cyclohexadienyl System : The conjugated diene and oxo groups in the cyclohexadienyl analog may participate in Diels-Alder reactions or redox cycling, unlike the target’s epoxy .
Physical Properties
- Target Compound : Predicted to have moderate solubility in polar solvents (due to the epoxy and ester) but lower than the carboxylic acid analogs.
- Compound (2): Exists as a yellow oil, indicating non-crystalline behavior, likely due to the dimethoxyphenyl group .
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